4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
CAS No.: 243143-60-4
Cat. No.: VC21371619
Molecular Formula: C20H16O3
Molecular Weight: 304.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243143-60-4 |
|---|---|
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.3g/mol |
| IUPAC Name | 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
| Standard InChI Key | JYCXZNPOGNSNDH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one belongs to a class of heterocyclic compounds containing both benzofuran and coumarin structural elements. The benzofuran component consists of a benzene ring fused with a furan ring, while the coumarin portion features a benzene ring fused with a 2-pyrone ring. This structural arrangement creates a compound with potential for multiple modes of interaction with biological targets.
Structural Characteristics
The compound's structure can be characterized by its key functional groups and structural elements. The benzofuran moiety contains methyl groups at positions 3 and 5, which may contribute to its lipophilicity and binding properties. The 2-position of the benzofuran is linked to the 4-position of the coumarin core, creating a hybrid molecule. Additionally, a methyl group at position 6 of the coumarin structure further modifies its electronic and steric properties.
Physicochemical Properties
The key physicochemical properties of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 243143-60-4 |
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
| Standard InChIKey | JYCXZNPOGNSNDH-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
| PubChem Compound ID | 907948 |
These physicochemical properties are important for understanding the compound's behavior in biological systems, its potential binding interactions, and its suitability for various research applications.
Comparison with Related Compounds
To better understand the potential properties and applications of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 2 presents a comparison between 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one and several structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Structural Differences | Potential Biological Activities |
|---|---|---|---|---|
| 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one | C20H16O3 | 304.3 g/mol | Reference compound | Anti-inflammatory, Antimicrobial, Antioxidant |
| 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one | C20H16O4 | 320.3 g/mol | Methoxy at position 7 instead of methyl at position 6 | Similar to reference compound with potentially enhanced solubility |
| 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one | C19H15NO3 | 305.333 g/mol | Amino group at position 3 of benzofuran; dimethyl at positions 6,7 of coumarin | Potential for different hydrogen bonding interactions |
| 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one | C18H12O4 | 292.3 g/mol | No methyl groups on benzofuran; methoxy at position 6 | Different electronic properties and polarity |
This comparison highlights how subtle structural modifications can potentially lead to different physicochemical properties and biological activities .
Functional Group Effects
The presence of specific functional groups can significantly influence a compound's properties:
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Methyl groups (as in our target compound) generally increase lipophilicity and may enhance membrane permeability.
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Methoxy groups (as in some related compounds) may improve hydrogen bonding capabilities and solubility.
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Amino groups (as in some analogs) introduce basic properties and can form additional hydrogen bonds.
These differences in functional groups can lead to varying interactions with biological targets, potentially resulting in different pharmacological profiles.
Research Applications and Future Directions
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one and related compounds have several potential research applications based on their structural features and the known properties of similar compounds.
Medicinal Chemistry Applications
The hybrid benzofuran-coumarin structure makes this compound potentially valuable for medicinal chemistry research:
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As a scaffold for developing new therapeutic agents
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In structure-activity relationship studies
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As a probe for investigating biological mechanisms
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In the design of multi-target directed ligands
The unique structural features of this compound may make it useful for targeting specific biological pathways involved in inflammation, microbial infection, or oxidative stress.
Future Research Directions
Several promising avenues for future research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one include:
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Comprehensive biological activity profiling
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In-depth structure-activity relationship studies with systematic modifications
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Investigation of potential mechanisms of action
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Development of more efficient and scalable synthesis methods
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Exploration of potential drug delivery systems for this compound
Additional research on the specific biological targets and mechanisms of action would provide valuable insights into the potential applications of this compound in drug discovery and development.
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